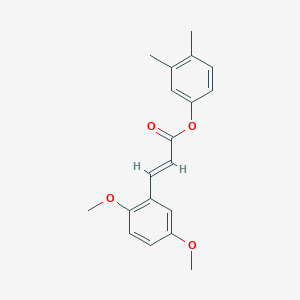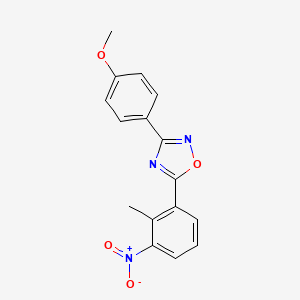
3,4-二甲基苯基 3-(2,5-二甲氧基苯基)丙烯酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds, such as acrylic monomers and their polymers, typically involves reactions between phenol derivatives and acryloyl or methacryloyl chloride in the presence of triethylamine, under conditions that favor free radical polymerization. For example, 3,5-dimethylphenyl acrylate and its copolymers have been synthesized by reacting 3,5-dimethylphenol with acryloyl chloride (Vijayanand, Arunprasath, Balaji, & Nanjundan, 2002). This process is indicative of the type of reactions that might be involved in synthesizing compounds similar to 3,4-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate.
Molecular Structure Analysis
The molecular structure of acrylic compounds can be characterized using spectroscopic techniques such as FTIR, NMR, and X-ray crystallography. For instance, the crystal structures of E and Z isomers of a related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, have been determined using X-ray diffraction, showcasing the detailed molecular geometry and isomeric forms (Chenna et al., 2008).
Chemical Reactions and Properties
Acrylic compounds are known for their reactivity in various chemical reactions, including polymerization and Michael addition. For example, 3,3-dimethoxypropanenitrile reacts with 2-aryl acrylates, forming compounds that can be further transformed into pyridopyrimidines (Berzosa et al., 2010). These reactions are essential for understanding the chemical behavior and potential applications of 3,4-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate.
Physical Properties Analysis
Physical properties such as solubility, glass transition temperature, and thermal stability are crucial for applications in material science. The solubility in various solvents, thermal properties, and glass transition temperatures of polymers derived from similar acrylates have been extensively studied, providing insight into the material characteristics that can be expected from 3,4-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate derivatives (Vijayanand et al., 2002).
Chemical Properties Analysis
The reactivity ratios, polymerization behavior, and copolymerization characteristics with different monomers provide valuable information about the chemical properties of acrylate compounds. Studies on copolymers of dimethylphenyl acrylate reveal detailed insights into their chemical behavior and reactivity ratios, which are essential for predicting the behavior of 3,4-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate in various chemical environments (Vijayanand et al., 2002).
科学研究应用
聚合物合成与性质
- 已记录了可与甲基丙烯酸缩水甘油酯反应以通过自由基聚合制备均聚物和共聚物的 3,5-二甲基苯基丙烯酸酯等新型丙烯酸单体的合成。这些聚合物的特点是其热性能和由于其剥离强度而在制造皮革粘合剂中的潜在应用(Vijayanand, Arunprasath, Balaji, & Nanjundan, 2002)。
- 另一项研究涉及 3,5-二甲基苯基甲基丙烯酸酯的均聚物及其与甲基丙烯酸缩水甘油酯的共聚物的合成和表征,展示了这些材料由于其分子量和热性能而在各种应用中的多功能性(Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002)。
生物相容性和热响应
- 对含有环状邻位酯基团和低聚(乙二醇)链的生物相容性热响应聚合物的研究表明了其在医疗应用中的潜力,例如响应体温变化的药物输送系统(Qiao, Du, Zhang, Liang, & Li, 2010)。
光折变和电光应用
- 一项关于含有电子传输材料的光折变聚合物的研究揭示了丙烯酸酯型单体的合成,可用于光折变器件,突出了丙烯酸酯化合物在光学材料开发中的重要性(Okamoto, Nomura, Park, Ogino, & Sato, 1999)。
安全和危害
Without specific information, it’s difficult to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions. It’s important to wear protective clothing, avoid inhalation or contact with skin or eyes, and use only in a well-ventilated area .
属性
IUPAC Name |
(3,4-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-5-7-17(11-14(13)2)23-19(20)10-6-15-12-16(21-3)8-9-18(15)22-4/h5-12H,1-4H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJUXUVFYPVDQX-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C=CC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OC(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)

![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)
![ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)
![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)
![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)

![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)
![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)